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Compound of Interest

Compound Name: Formamidine

Cat. No.: B1211174

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques
used for the analysis and characterization of formamidine salts. It includes detailed
experimental protocols, tabulated quantitative data for easy comparison, and visual
representations of analytical workflows.

Introduction

Formamidine salts are a class of organic compounds characterized by the [RzN-CH=NRz]*
cation. They are pivotal intermediates in organic synthesis and have found applications in
medicinal chemistry, materials science, and as ligands in coordination chemistry. The structural
versatility of formamidine salts, allowing for a wide range of substituents, necessitates robust
analytical methods for their characterization. Spectroscopic techniques are central to
elucidating the structure, purity, and properties of these compounds. This guide details the
application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,
Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of
formamidine salts.

Spectroscopic Techniques and Data

The following sections provide an overview of the most common spectroscopic techniques for
characterizing formamidine salts, along with representative data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of
formamidine salts in solution. Both *H and 3C NMR provide detailed information about the

molecular framework.
Key Spectroscopic Features:

e 1H NMR: The proton on the central carbon atom of the formamidinium cation typically
appears as a singlet in the range of & 7.5-8.5 ppm. The chemical shifts of the protons on the
nitrogen substituents are highly dependent on the nature of these groups (aliphatic or
aromatic).

e 13C NMR: The central carbon of the formamidinium moiety is characterized by a resonance in
the downfield region of the spectrum, typically between & 150-160 ppm.

Table 1: 1H and 3C NMR Spectroscopic Data for Representative Formamidine Salts
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'H NMR 3C NMR
Compound Solvent Chemical Chemical Reference(s)
Shifts (6, ppm)  Shifts (6, ppm)
7.11 (aromatic 123.56, 127.08,
N,N'- H), 7.36 127.96, 128.11,
Diphenylformami  DMSO-de (aromatic H), 128.68, 136.20, [1]
dine 7.93 (-N=C(H)-), 136.32, 147.49,
9.25 (-N(H)-) 152.29
Formamidinium 1.92 (CHs), 7.82 »
D20 Not specified [2]
Acetate (CH)
Formamidinium ~7.8 (CH), NH N
) DMSO-ds ) Not specified [31[4]
lodide protons variable
2.07-2.31 (CHs), 18.30, 18.89,
N,N'-bis(2,6- 6.76-7.24 122.21, 126.46,
dimethylphenyl)f DMSO-ds (aromatic H), 128.11, 128.65, [1]
ormamidine 7.45 (-N=C(H)-), 135.30, 146.63,
8.22 (-N(H)-) 149.96
6.99-7.61
_ 128.89, 129.02,
] (aromatic H),
N,N'-bis(2,6- 129.51, 129.67,
. 7.73/8.31 (-
dichlorophenyl)fo  DMSO-ds N=C(H)) 129.81, 132.31, [1]
rmamidine B ! 133.68, 160.10,
9.32/10.08 (-
164.87
N(H)-)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in formamidine salts.

Key Spectroscopic Features:

e N-H Stretching: For primary and secondary formamidinium salts, N-H stretching vibrations

are observed in the region of 3200-3600 cm~1.
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e C=N Stretching: The C=N stretching vibration is a characteristic peak for formamidines and
typically appears in the range of 1630-1700 cm™1,

» N-H Bending: N-H bending vibrations can be observed in the 1550-1650 cm~* region.

Table 2: Key FTIR Peak Assignments for Formamidinium Salts

Wavenumber .

Compound Assighment Reference(s)
(cm™)

Formamidinium lodide Asymmetric NH2
>3000 [5]

(FAI)

stretching

~1690

NCN stretching

[5]

Formamidinium
Bromide (FABr)

>3000

NH:z stretching

[5]

~1700 NCN stretching [5]

Pyrolyzed

Formamidinium 3600-3200 N-H stretching [6]
Halides

1750-1600 C=N stretching [6]

1500-1400 N-H bending [6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of formamidine salts, aiding in their structural confirmation.

Key Fragmentation Pathways:

e Molecular lon Peak: The molecular ion peak (M*) corresponding to the formamidinium cation
is typically observed.

¢ Alpha-Cleavage: Cleavage of the C-N bond adjacent to the central carbon is a common
fragmentation pathway.
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e Loss of Substituents: Fragmentation involving the loss of substituents from the nitrogen
atoms is also frequently observed. For aromatic substituents, cleavage of the aryl group can

occur.

Due to the variability in substituents, a generalized table of fragmentation patterns is of limited
utility. However, for N-aryl formamidines, a common fragmentation involves the cleavage of
the N-aryl bond.[7] The specific fragmentation pattern is highly dependent on the substitution
pattern of the formamidine salt.

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure of
formamidine salts in the solid state, including bond lengths, bond angles, and crystal packing
information.

Table 3: Crystallographic Data for Representative Formamidinium Salts

Crystal Key Bond
Compound Space Group Reference(s)
System Lengths (A)
Formamidinium o C-N: 1.301,
] Monoclinic P2i/c [8][9]
lodide (at 100K) 1.309
C-N: Not
0-[HC(NH2)2]Pbls ) -
Cubic Pm-3m specified, N-H---I:  [10]
(at 298K)
2.75-3.00

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of the formamidine salt into a clean, dry NMR tube.
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o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, CDCIs).
The choice of solvent will depend on the solubility of the salt.

o Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
Instrumentation and Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 8-16.
o Relaxation delay: 1-5 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse experiment.
o Number of scans: 128 or more, depending on the sample concentration.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean. Record a background spectrum.

Place a small amount of the solid formamidine salt directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the spectrum.

Instrumentation and Parameters:
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o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: Typically 4000-400 cm~1.
e Resolution: 4 cm™1,

e Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of the formamidine salt (approx. 1 mg/mL) in a suitable solvent
(e.g., methanol, acetonitrile, or a mixture with water).

e The solution is then directly infused into the mass spectrometer or injected via an HPLC
system.

Instrumentation and Parameters:

e Mass Spectrometer: An ESI-MS instrument, often coupled with a time-of-flight (TOF) or
quadrupole mass analyzer.

« lonization Mode: Positive ion mode is typically used to detect the formamidinium cation.

o Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation
and obtain structural information.[11]

X-ray Crystallography
Crystal Growth:

¢ Single crystals of the formamidine salt suitable for X-ray diffraction are typically grown by
slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

e The choice of solvent is crucial and may require screening of several options.

Data Collection and Structure Refinement:
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e A suitable single crystal is mounted on a goniometer.

o X-ray diffraction data are collected using a diffractometer, typically with Mo Ka or Cu Ka
radiation.

e The collected data are processed to determine the unit cell parameters and space group.

e The crystal structure is solved using direct methods or Patterson methods and refined to
obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis and characterization of a newly
synthesized formamidine salt can be visualized as a logical progression of techniques, each
providing complementary information.
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Synthesis & Purification
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Caption: Workflow for Spectroscopic Characterization.

Conclusion
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The comprehensive characterization of formamidine salts is readily achievable through the
synergistic application of modern spectroscopic techniques. NMR and IR spectroscopy provide
essential information on the molecular structure and functional groups present, while mass
spectrometry confirms the molecular weight and provides insights into fragmentation pathways.
For unambiguous determination of the three-dimensional structure in the solid state, X-ray
crystallography is the gold standard. The detailed protocols and compiled data within this guide
serve as a valuable resource for researchers in the synthesis and application of this important
class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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